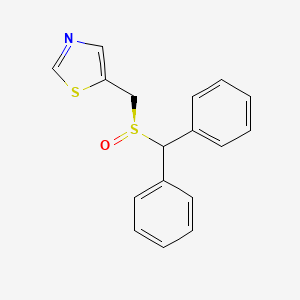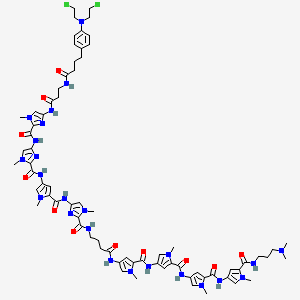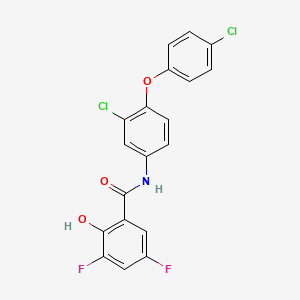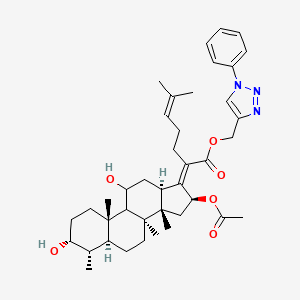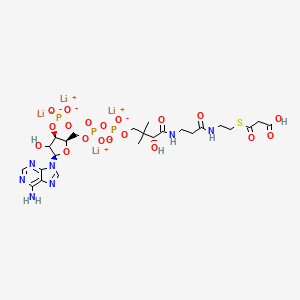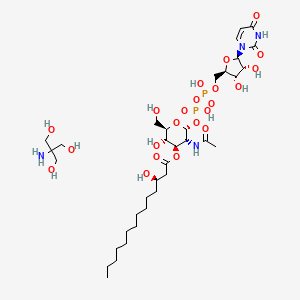
UDP-3-O-acyl-GlcNAc (Tris)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-acyl-GlcNAc (Tris) typically involves the N-acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The reaction conditions often require specific enzymes and cofactors to facilitate the acylation process.
Industrial Production Methods
the compound can be synthesized in laboratory settings using the aforementioned synthetic routes and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
UDP-3-O-acyl-GlcNAc (Tris) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various acylated derivatives, oxidized products, and reduced forms of UDP-3-O-acyl-GlcNAc (Tris) .
Wissenschaftliche Forschungsanwendungen
UDP-3-O-acyl-GlcNAc (Tris) has several scientific research applications, including:
Chemistry: It is used as a model compound to study acylation and deacylation reactions.
Biology: It plays a role in the biosynthesis of lipopolysaccharides, which are essential components of the bacterial outer membrane.
Medicine: Research on UDP-3-O-acyl-GlcNAc (Tris) contributes to understanding bacterial resistance mechanisms and developing new antibiotics.
Industry: It is used in the production of biochemical reagents and as a reference compound in analytical chemistry
Wirkmechanismus
UDP-3-O-acyl-GlcNAc (Tris) exerts its effects through the acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine. This process is facilitated by specific enzymes, such as UDP-3-O-acyl-N-acetylglucosamine deacetylase, which functions through a general acid-base catalyst pair mechanism . The molecular targets involved in this pathway include various enzymes and cofactors that participate in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine: Similar in structure but differs in the length of the acyl chain.
UDP-3-O-(3-hydroxydecanoyl)-N-acetylglucosamine: Another similar compound with a shorter acyl chain.
Uniqueness
UDP-3-O-acyl-GlcNAc (Tris) is unique due to its specific role in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO) and its involvement in the formation of lipopolysaccharides in Escherichia coli. Its specific acyl chain length and structure make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C35H64N4O22P2 |
|---|---|
Molekulargewicht |
954.8 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;2-amino-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C31H53N3O19P2.C4H11NO3/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;5-4(1-6,2-7)3-8/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);6-8H,1-3,5H2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;/m1./s1 |
InChI-Schlüssel |
FPGDONAZDJAUGH-WGNXMJDASA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


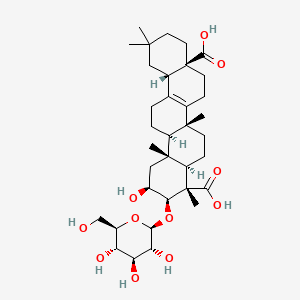


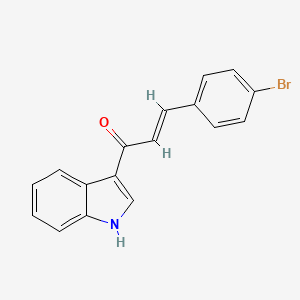
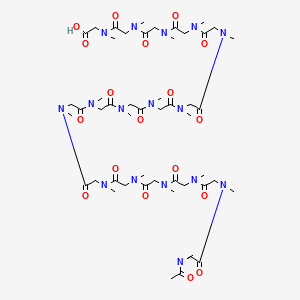
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
